
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione, also known as 2-Aza-DMAP, is an organic compound that has been widely studied in the scientific community due to its various applications. It is a versatile compound that can be used in the synthesis of a variety of compounds, as well as in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has been widely studied in the scientific community due to its various applications. It has been used in the synthesis of a variety of compounds, such as indoles, pyrroles, and quinolines. It has also been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of polymers and other materials, as well as in the synthesis of catalysts and other organic substances.
Wirkmechanismus
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is an organic compound that is known to act as a nucleophilic catalyst. It is able to form a bond with the substrate molecule, and then facilitate the reaction between the substrate molecule and the reactant molecules. This reaction is known as a nucleophilic substitution reaction, and it is the mechanism by which this compound acts as a catalyst.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to act as an anti-inflammatory agent, as well as an antioxidant. It has also been studied for its potential to act as an anti-cancer agent, and it has been shown to have the potential to inhibit the growth of certain types of cancer cells. In addition, it has been studied for its potential to act as a neuroprotectant, and it has been shown to have the potential to protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione has several advantages for use in lab experiments. It is a relatively inexpensive compound to purchase, and it is easy to synthesize. It is also a versatile compound, as it can be used in the synthesis of a variety of compounds. However, there are some limitations to using this compound in lab experiments. It is a relatively unstable compound, and it can be easily degraded under certain conditions. In addition, it is a toxic compound, and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione. It has been studied for its potential to act as a drug, and further research could be conducted to explore this potential. In addition, it has been studied for its potential to act as a catalyst in organic synthesis, and further research could be conducted to explore the potential for its use in the synthesis of other compounds. Finally, it has been studied for its potential to act as an anti-inflammatory and antioxidant agent, and further research could be conducted to explore its potential to act as a neuroprotectant.
Synthesemethoden
2-(2-Aza-1-(3,4-dimethoxyphenyl)-2-(methylamino)vinyl)indane-1,3-dione is synthesized through a condensation reaction between the dimethylaminopropiophenone and 3,4-dimethoxyphenylacetonitrile. This reaction is carried out in the presence of an acid catalyst, such as acetic acid, and the product is then purified by recrystallization. This synthesis method has been widely used in the scientific community, and is known to be a simple and cost-effective method for producing this compound.
Eigenschaften
IUPAC Name |
2-[(E)-C-(3,4-dimethoxyphenyl)-N-(methylamino)carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-20-21-17(11-8-9-14(24-2)15(10-11)25-3)16-18(22)12-6-4-5-7-13(12)19(16)23/h4-10,16,20H,1-3H3/b21-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQLYCXRNJEJQ-FXBPSFAMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C(\C1C(=O)C2=CC=CC=C2C1=O)/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine hydrobromide; 95%](/img/structure/B6351887.png)
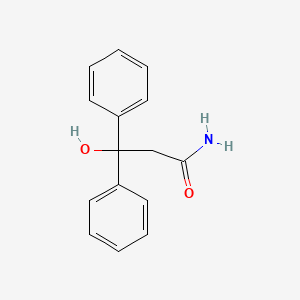
![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)
![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)
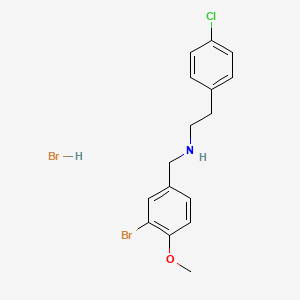
![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)
![N-[(4-Methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide; 95%](/img/structure/B6351918.png)
amine hydrobromide; 95%](/img/structure/B6351942.png)
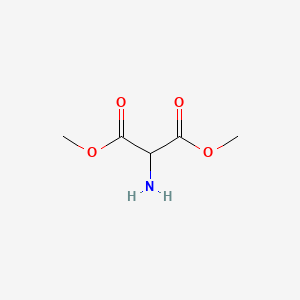
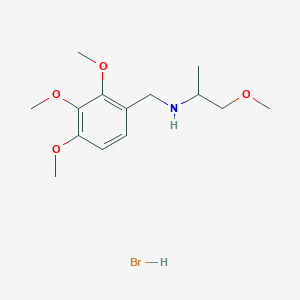
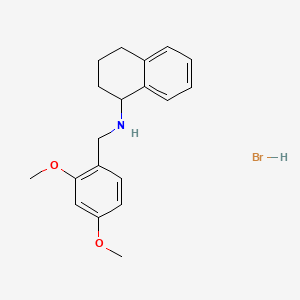
amine hydrobromide; 95%](/img/structure/B6351972.png)